molecular formula C24H20N4O5 B1676092 Integrin Antagonists 27 CAS No. 593274-97-6

Integrin Antagonists 27

カタログ番号 B1676092
CAS番号: 593274-97-6
分子量: 444.4 g/mol
InChIキー: BJCKKLXERBMNHP-DEDYPNTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Integrin Antagonists 27 is a small molecule integrin αvβ3 antagonist with a binding affinity of 18 nM . It is considered a novel anticancer agent . It has been treated with a panel of cancer cell-lines, including breast cancer cell line MDA-MB-435, breast cancer cell lines MCF-7, mouse fibroblast NIH3T3, ovarian cancer cell line HEY, and lung cancer cell line NCI-H1975 .


Synthesis Analysis

The synthesis of antagonists capable of blocking the interaction of integrin with their cell adhesion molecule (CAM) or extra cellular matrix (ECM) ligands may represent a promising approach to treat various pathological conditions . Integrin ligands, such as RDG, LDV, or BIO1211 show high activity in vitro but rapid enzymatic hydrolysis and clearance in vivo .


Molecular Structure Analysis

Integrins are heterodimeric glycoproteins crucial to the physiology and pathology of many biological functions . They mediate immune cell trafficking, migration, and immunological synapse formation during inflammation and cancer . The recognition of the vital roles of integrins in various diseases revealed their therapeutic potential .


Chemical Reactions Analysis

Analytical TLC was carried out on 0.25 mm thick aluminium plates precoated with Merck Kieselgel F254 silica gel (VWR) and visualised by UV and aqueous alkaline potassium permanganate solution .


Physical And Chemical Properties Analysis

Integrin Antagonists 27 has a molecular weight of 444.44 and a molecular formula of C24H20N4O5 . It appears as a solid, light yellow to yellow in color . It is soluble in DMSO .

科学的研究の応用

Cancer Therapy

Integrin antagonists play a significant role in cancer therapy. They regulate cellular functions crucial to the initiation, progression, and metastasis of solid tumors. For example, cilengitide, an αvβ3 and αvβ5 integrin inhibitor, has shown promising results in Phase II clinical trials for glioblastoma (Desgrosellier & Cheresh, 2010). Similarly, αvβ3 integrin antagonists have been identified as potential therapeutic agents for treating both solid tumors and metastases, highlighting their role in inhibiting blood vessel formation associated with tumor growth (Kerr, Slee, & Mousa, 2002).

Anti-Thrombotic and Anti-Inflammatory Applications

Integrin antagonists are used therapeutically to target platelet αIIbβ3 integrin in preventing thrombotic complications. They are also utilized in managing multiple sclerosis and inflammatory bowel disease by targeting lymphocyte α4β1 and α4β7 integrins (Ley, Rivera-Nieves, Sandborn, & Shattil, 2016). These applications demonstrate the broad therapeutic potential of integrin antagonists in various inflammatory and thrombotic disorders.

Drug Development and Design

Integrin antagonists have spurred interest in drug development, with efforts focusing on designing molecules targeting multiple integrin receptors. This approach is seen as a way to circumvent potential drug resistance and promote more effective cancer therapies (Sheldrake & Patterson, 2014). The design and synthesis of RGD-containing αvβ3 integrin antagonists, both in monomeric and multimeric formats, are examples of such efforts, reflecting the significant role of integrins in pathological roles (Auzzas et al., 2010).

Therapeutic and Diagnostic Uses

Some integrin antagonists are being explored for their dual role as therapeutic and diagnostic agents. For instance, αvβ3 integrin antagonists are not only considered for treating cancers but also as diagnostic imaging agents and for site-directed drug delivery to solid tumors (Kerr, Slee, & Mousa, 2002). This multifacetedapplication underscores the versatility of integrin antagonists in medical science.

Impact on Angiogenesis and Tumor Progression

Integrin antagonists have been recognized for their impact on angiogenesis and tumor progression. They are being evaluated for their potential role in pulmonary, dermatological, gastrointestinal, or rheumatic diseases. Targeting integrin subclasses, such as α4 and β2 integrins, and collagen-binding integrins, is a key strategy in mitigating inflammatory processes associated with various diseases (Vanderslice & Woodside, 2006).

Integrin Antagonists in Molecular Medicine

The role of integrin antagonists extends to molecular medicine, particularly in the context of developing multifunctional systems. These systems, based on RGD-integrin ligands, have shown potential in addressing a range of medical conditions, illustrating the adaptability and therapeutic significance of integrin antagonists in various medical applications (Auzzas et al., 2010).

Safety And Hazards

The safety data sheet for Integrin Antagonists 27 indicates that it is intended for laboratory use and the manufacture of substances .

将来の方向性

Despite the great effort in the last thirty years, up to now, only seven integrin-based drugs have entered the market . Recent advances in the understanding of integrin function, ligand interaction, and signaling pathways suggest novel strategies for inhibiting integrin function that could help harness their full potential as therapeutic targets .

特性

IUPAC Name

3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCKKLXERBMNHP-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Integrin Antagonists 27

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Integrin Antagonists 27
Reactant of Route 2
Integrin Antagonists 27
Reactant of Route 3
Integrin Antagonists 27
Reactant of Route 4
Integrin Antagonists 27
Reactant of Route 5
Reactant of Route 5
Integrin Antagonists 27
Reactant of Route 6
Reactant of Route 6
Integrin Antagonists 27

Citations

For This Compound
9
Citations
JC Manimala, EV Anslyn - European Journal of Organic …, 2002 - Wiley Online Library
Guanidinium‐based compounds are biologically, medicinally, and pharmaceutically vital molecules. Due to their ability to form H‐bond interactions, charge pairing, and cation‐π …
H Robinson, J Stillibrand, K Simelis… - Organic & …, 2020 - pubs.rsc.org
Iridium-catalysed catalytic, regioselective C–H borylation of β-aryl-aminopropionic acid derivatives gives access to 3,5-functionalised protected β-aryl-aminopropionic acid boronates. …
Number of citations: 2 pubs.rsc.org
L Bodero, PL Rivas, B Korsak… - Beilstein Journal of …, 2018 - beilstein-journals.org
RGD-α-amanitin and isoDGR-α-amanitin conjugates were synthesized by joining integrin ligands to α-amanitin via various linkers and spacers. The conjugates were evaluated for their …
Number of citations: 35 www.beilstein-journals.org
X Hu, Y Xue, D Liu, J Zhang, T Wang, Z Wu, W Lei - Biomaterials Advances, 2023 - Elsevier
… Effects of ATN-161 (ATN, an antagonist of integrin α 5 β 1 ) and Integrin Antagonists 27 (IA27, an antagonist of integrin α v β 3 ) on the cell morphology (b), average single-cell area (c), …
Number of citations: 3 www.sciencedirect.com
CJ Shen, S Raghavan, Z Xu, JD Baranski, X Yu… - Experimental cell …, 2011 - Elsevier
Angiogenesis is regulated by both soluble growth factors and cellular interactions with the extracellular matrix (ECM). While cell adhesion via integrins has been shown to be required …
Number of citations: 39 www.sciencedirect.com
M Schottelius, HJ Wester, JC Reubi… - Bioconjugate …, 2002 - ACS Publications
Among a variety of other factors, the clearance kinetics and routes of excretion of radiopharmaceuticals are of crucial importance for early and high tumor/background ratios and thus …
Number of citations: 127 pubs.acs.org
B Dai - 2020 - search.proquest.com
… OPN receptors integrin αvβ3 antagonist, Integrin Antagonists 27, was used to block the … of Integrin Antagonists 27 was prepared by dissolving 5 mg Integrin Antagonists 27 powder into …
Number of citations: 0 search.proquest.com
S Katsamakas, T Chatzisideri, S Thysiadis… - Future medicinal …, 2017 - Future Science
Conjugates of cytotoxic agents with RGD peptides (Arg-Gly-Asp) addressed to α ν β 3 , α 5 β 1 and α ν β 6 integrin receptors overexpressed by cancer cells, have recently gained …
Number of citations: 77 www.future-science.com
CT McVaugh - 2003 - search.proquest.com
This dissertation describes the design and synthesis of mono saccharide-based peptidomimetics for the somatostatin and neurokinin-1 receptors. The introductory chapter gives a brief …
Number of citations: 2 search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。